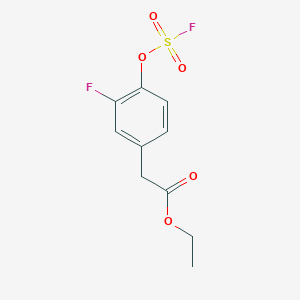
Ethyl 2-(3-fluoro-4-fluorosulfonyloxyphenyl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
Without specific information on “Ethyl 2-(3-fluoro-4-fluorosulfonyloxyphenyl)acetate”, it’s difficult to provide an accurate molecular structure analysis . Generally, the compound likely contains a phenyl group, fluorine atoms, and an acetate group .Chemical Reactions Analysis
The compound’s reactivity would depend on its exact structure. The presence of fluorine atoms could make the compound quite reactive, as fluorine is the most electronegative element on the periodic table . The ester group could potentially undergo hydrolysis or other reactions common to esters .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its exact structure . Factors that could influence these properties include the presence of the highly electronegative fluorine atoms and the polar acetate group .科学的研究の応用
Structural Analysis and Molecular Docking
A structural analysis of adamantane derivatives related to ethyl 2-(3-fluoro-4-fluorosulfonyloxyphenyl)acetate was conducted to understand the effects of fluorine substitution on crystal packing and intermolecular interactions. The fluorine substitution was found to reduce intermolecular H⋯H contacts, compensated by F⋯H and F⋯F contacts. This alteration in crystal structure was quantified using Hirshfeld surface analysis. Additionally, the theoretical investigations suggested potential inhibitory activity against 11-β-hydroxysteroid dehydrogenase 1 (11-β-HSD1), highlighting the compound's relevance in medicinal chemistry and pharmacology (Al-Wahaibi et al., 2018).
Corrosion Inhibition
In a study on the corrosion inhibition behavior of chalcone derivatives, a compound closely related to ethyl 2-(3-fluoro-4-fluorosulfonyloxyphenyl)acetate was investigated for its effectiveness in protecting mild steel in hydrochloric acid solution. The study utilized electrochemical impedance spectroscopy and potentiodynamic polarization methods, revealing that these derivatives act as mixed-type inhibitors. This research provides insight into the potential application of fluorinated compounds in the field of corrosion inhibition and materials protection (Lgaz et al., 2017).
Crystal Structure and Pharmacological Potential
Another related study focused on the synthesis, characterization, and biological evaluation of a quinazolinone-based derivative, showcasing the methodological approach for preparing compounds with similar structures to ethyl 2-(3-fluoro-4-fluorosulfonyloxyphenyl)acetate. This derivative exhibited potent cytotoxic activity against several human cancer cell lines and showed promising inhibitory activity towards VEGFR-2 and EGFR tyrosine kinases. Such findings underscore the compound's potential as an anti-cancer agent and its relevance in drug discovery (Riadi et al., 2021).
Anodic Fluorination and Organic Synthesis
Research into the regioselective anodic fluorination of naphthalene- and pyridine-acetate and -acetonitrile derivatives provides insights into the synthetic applications of fluorinated compounds. This study demonstrated the selective fluorination of derivatives, yielding fluorinated products with high efficiency. Such methodologies highlight the importance of fluorination reactions in the development of pharmaceuticals and agrochemicals, where fluorinated compounds like ethyl 2-(3-fluoro-4-fluorosulfonyloxyphenyl)acetate play a crucial role (Higashiya et al., 1998).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
ethyl 2-(3-fluoro-4-fluorosulfonyloxyphenyl)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F2O5S/c1-2-16-10(13)6-7-3-4-9(8(11)5-7)17-18(12,14)15/h3-5H,2,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTZSMCWIFGBWLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC(=C(C=C1)OS(=O)(=O)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(3-fluoro-4-fluorosulfonyloxyphenyl)acetate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

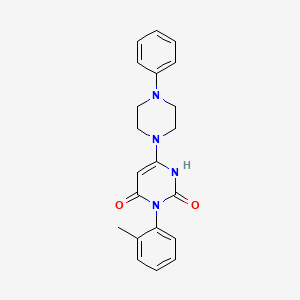
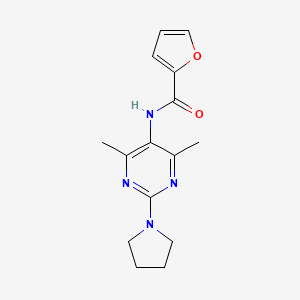

![1-(prop-2-yn-1-yl)-N-{2-[(pyrimidin-2-yl)amino]ethyl}piperidine-4-carboxamide](/img/structure/B2664275.png)
![N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2664276.png)
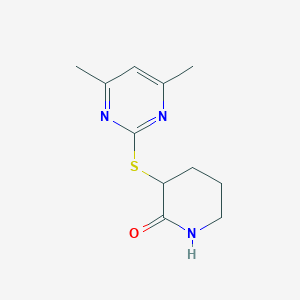
![N-[[3-ethoxy-4-(thiophen-2-ylmethoxy)phenyl]methyl]ethanamine](/img/structure/B2664279.png)
![2-(2-ethyl-1H-benzo[d]imidazol-1-yl)-N-(2-ethyl-6-methylphenyl)-N-(1-methoxypropan-2-yl)acetamide hydrochloride](/img/structure/B2664280.png)
![2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2664282.png)
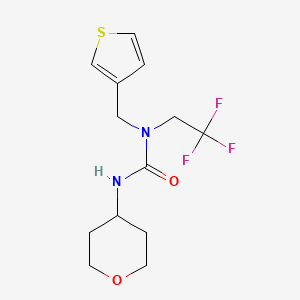
![4-Methylphenyl 2-phenyl-4-{[3-(trifluoromethyl)phenyl]sulfanyl}-5-pyrimidinyl sulfone](/img/structure/B2664287.png)
![N-[5-(2-anilino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2664289.png)
![7-(3,4-dimethylphenyl)-3-(4-methoxyphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B2664292.png)
![4-[3-(2-Thienyl)acryloyl]phenyl 4-chlorobenzenesulfonate](/img/structure/B2664295.png)